molecular formula C10H8N2O2 B2974371 7-Aminoisoquinoline-4-carboxylic acid CAS No. 1934945-04-6

7-Aminoisoquinoline-4-carboxylic acid

Cat. No. B2974371
CAS RN: 1934945-04-6
M. Wt: 188.186
InChI Key: NTJJLNFFMASFLV-UHFFFAOYSA-N
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Description

7-Aminoisoquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1934945-04-6 . It has a molecular weight of 188.19 and its IUPAC name is 7-aminoisoquinoline-4-carboxylic acid . It is a solid substance and is stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 7-Aminoisoquinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction leads to condensation and cyclization to form an intermediate product . The intermediate then reacts with various substituted amines to produce the desired products . The synthesis process is efficient, with a short reaction time of 110–210 seconds and a yield of 91–96% .


Molecular Structure Analysis

The molecular structure of 7-Aminoisoquinoline-4-carboxylic acid is represented by the formula C10H8N2O2 . The InChI code for this compound is 1S/C10H8N2O2/c11-7-1-2-8-6 (3-7)4-12-5-9 (8)10 (13)14/h1-5H,11H2, (H,13,14) .


Physical And Chemical Properties Analysis

7-Aminoisoquinoline-4-carboxylic acid is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antitumor Properties and DNA Interaction

7-Aminoisoquinoline-4-carboxylic acid and its analogs have been investigated for their antitumor properties, particularly in the context of DNA interaction. Streptonigrin, a compound structurally related to 7-aminoisoquinoline, exhibits significant antitumor activity by causing DNA strand scission. The interaction with metal ions enhances the drug's affinity for DNA, particularly when activated reductively or in the presence of transition metals, suggesting potential for development into novel anticancer therapies with specific activation mechanisms and reduced side effects (Harding & Long, 1997).

Role in Antiprotozoal Drug Development

The exploration of 8-aminoquinoline derivatives, closely related to 7-aminoisoquinoline-4-carboxylic acid, has shown promise in antiprotozoal drug development. These compounds target critical survival stages of Plasmodium parasites, suggesting their potential to improve treatment and control of malaria. However, their use has been limited by hemolytic toxicity, particularly in patients with G6PD deficiency. Research indicates that optimizing the balance between efficacy and toxicity could lead to safer, more effective antiprotozoal therapies (Tekwani & Walker, 2006).

Fluorescent Probes for Zinc Ion Determination

Recent studies have highlighted the development of fluorescent sensors based on 8-amidoquinoline, a derivative of 7-aminoisoquinoline, for detecting Zn2+ ions. These sensors offer improved water solubility and cell membrane permeability, making them suitable for environmental and biological applications. The derivatives of 8-amidoquinoline show potential as functional receptors for zinc ions, demonstrating fast reactivity, good selectivity, and bio-compatibility, particularly for biological uses (Mohamad et al., 2021).

Pharmacological Importance in Modern Therapeutics

Isoquinoline derivatives, including structures related to 7-aminoisoquinoline-4-carboxylic acid, have been recognized for their broad pharmacological potential. These compounds have been investigated for their antimicrobial, antitumor, anti-Parkinsonism, and anti-malarial activities, among others. The exploration of isoquinoline and its derivatives has been driven by the need for new therapeutic agents with novel mechanisms of action, underscoring the significant role of these compounds in modern drug discovery (Danao et al., 2021).

Safety and Hazards

The safety data sheet for 7-Aminoisoquinoline-4-carboxylic acid indicates that it is classified under GHS07 . The hazard statements include H302-H315-H319-H335 , and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

7-aminoisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJJLNFFMASFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoisoquinoline-4-carboxylic acid

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